molecular formula C15H19N5O2 B2515347 3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2310157-97-0

3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2515347
CAS No.: 2310157-97-0
M. Wt: 301.35
InChI Key: UQJKSPVTCQSLRI-UHFFFAOYSA-N
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Description

3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methoxy group and a pyrazole-piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the pyridazine core, followed by the introduction of the methoxy group and the pyrazole-piperidine moiety. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.

Scientific Research Applications

3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in studies to understand its interactions with biological macromolecules.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-6-{[1-(1H-imidazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine
  • 3-methyl-6-{[1-(1H-triazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine
  • 3-methyl-6-{[1-(1H-tetrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine

Uniqueness

3-methyl-6-{[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyridazine is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. This uniqueness can make it particularly valuable for certain applications, such as selective enzyme inhibition or specific receptor binding.

Properties

IUPAC Name

[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O2/c1-11-2-3-14(19-18-11)22-10-12-4-6-20(7-5-12)15(21)13-8-16-17-9-13/h2-3,8-9,12H,4-7,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQJKSPVTCQSLRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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